![molecular formula C11H11NO2S B8726482 Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate](/img/structure/B8726482.png)
Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(benzothiophen-3-yl)acetate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, providing yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(benzothiophen-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar pharmacological properties.
3-Aminobenzo[b]thiophene: A closely related compound used in similar applications.
2-Aminothiazole: Known for its use in various synthetic and medicinal applications
Uniqueness
Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group and amino functionality provide versatility in chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-benzothiophen-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(12)8-6-15-9-5-3-2-4-7(8)9/h2-6,10H,12H2,1H3 |
InChI Key |
DXHBPKCPVHUXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CSC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)
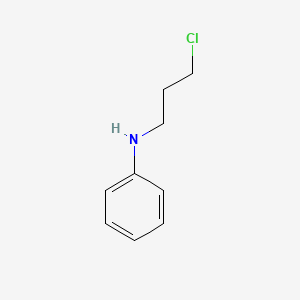
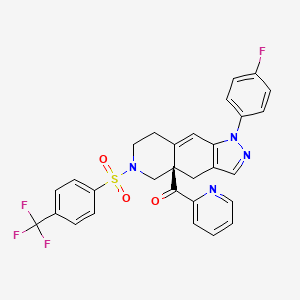
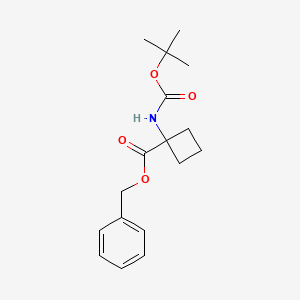
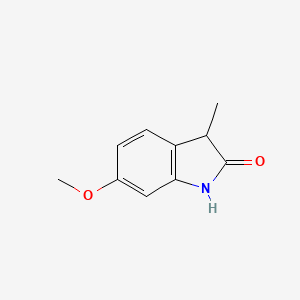

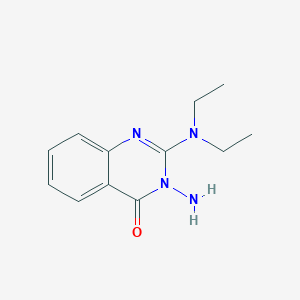

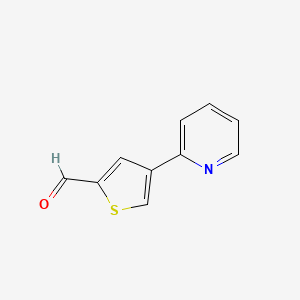
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-ethylbenzamide](/img/structure/B8726496.png)

![1-(2,4-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8726516.png)

